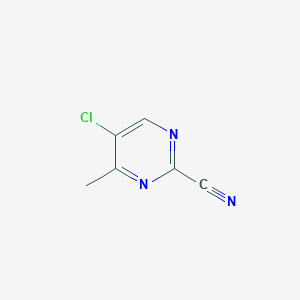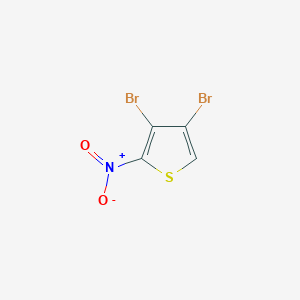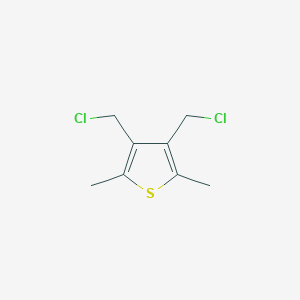
3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Vue d'ensemble
Description
Thiophenes are sulfur-containing, five-membered heterocyclic compounds that are structurally similar to benzene. The compound you mentioned, “3,4-Bis(chloromethyl)-2,5-dimethylthiophene”, would be a thiophene ring with chloromethyl groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions .
Molecular Structure Analysis
The molecular structure of a compound like “3,4-Bis(chloromethyl)-2,5-dimethylthiophene” would be based on the thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .Applications De Recherche Scientifique
Synthesis of Bifunctional Compounds : 3,4-Bis(chloromethyl)-2,5-dimethylthiophene has been used to synthesize various bifunctional compounds. It has been employed as a reactant to create products like 2,5-dimethyl-3,4-thiophenedimethanol diacetate and 2,5-dimethyl-3,4-thiophenediacetonitrile. These compounds have potential applications in different chemical synthesis processes (Kondakova & Gol'dfarb, 1958).
Photochromic Applications : The compound has been utilized in the synthesis of photochromic materials. For instance, a novel route was proposed for synthesizing 3,4-dithienylfuran-2,5-dione type photochromes using 2,5-dimethylthiophene, demonstrating potential in developing light-responsive materials (Shirinyan et al., 2001).
Formation of Lewis Acid-Nucleophile Adducts : It has been used in creating new bidentate Lewis acids like 3,4-bis(chloromercurio)2,5-dimethylthiophene, which form unique supramolecular structures through weak interactions. This has implications in the development of novel coordination compounds (Sa et al., 2021).
Reactivity Studies : Studies on the reactivity of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene with other chemicals, like water and amines, have provided insights into its chemical behavior and potential applications in synthesizing new chemical entities (Gol'dfarb & Kondakova, 1957).
Antimicrobial Studies : Some derivatives of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene have shown promising results in antimicrobial evaluations, suggesting potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Propriétés
IUPAC Name |
3,4-bis(chloromethyl)-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAVLAVHDBWBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968449 | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
CAS RN |
5368-70-7 | |
| Record name | 5368-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



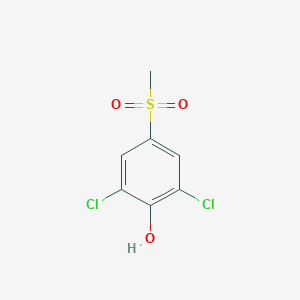
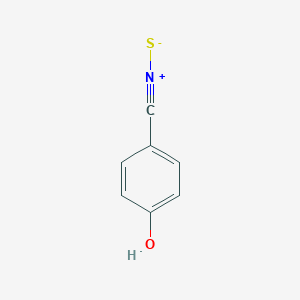
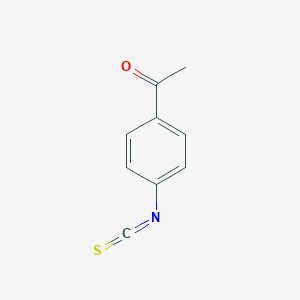
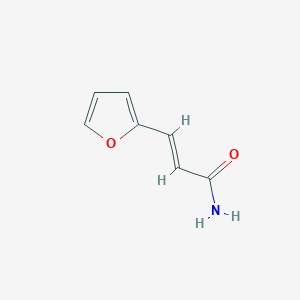
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
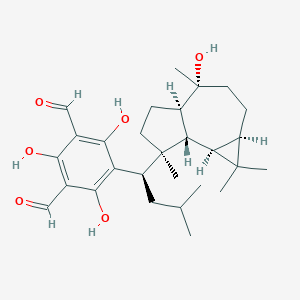
![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
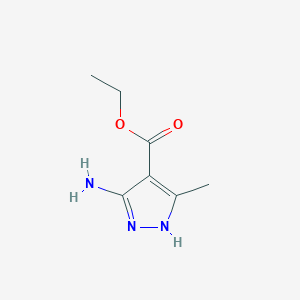
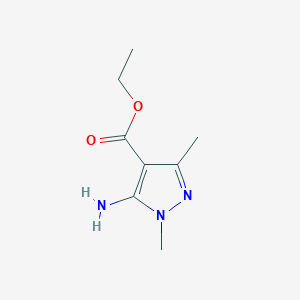
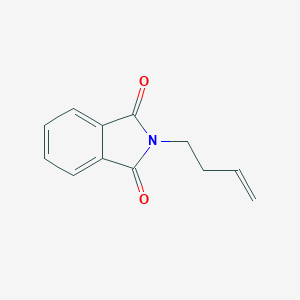
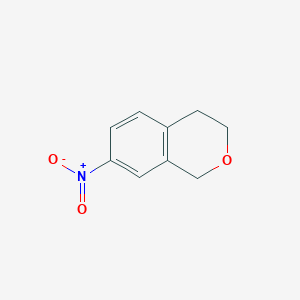
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
